molecular formula C27H21FO5 B11152903 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxo-1-phenylethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-[2-(3-fluoro-4-methoxyphenyl)-2-oxo-1-phenylethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11152903
M. Wt: 444.4 g/mol
InChI Key: KQCMJONRVBMLTH-UHFFFAOYSA-N
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Description

7-[2-(3-Fluoro-4-methoxyphenyl)-2-oxo-1-phenylethoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopenta[c]chromen-4-one core with a 3-fluoro-4-methoxyphenyl and a phenylethoxy substituent, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxo-1-phenylethoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-fluoro-4-methoxybenzaldehyde with a suitable ketone under acidic or basic conditions to form the intermediate chalcone. This intermediate is then subjected to cyclization reactions, often using Lewis acids or bases, to form the chromenone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and high-throughput screening to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

7-[2-(3-Fluoro-4-methoxyphenyl)-2-oxo-1-phenylethoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-[2-(3-Fluoro-4-methoxyphenyl)-2-oxo-1-phenylethoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxo-1-phenylethoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxo-1-phenylethoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one apart from similar compounds is its unique combination of substituents, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H21FO5

Molecular Weight

444.4 g/mol

IUPAC Name

7-[2-(3-fluoro-4-methoxyphenyl)-2-oxo-1-phenylethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C27H21FO5/c1-31-23-13-10-17(14-22(23)28)25(29)26(16-6-3-2-4-7-16)32-18-11-12-20-19-8-5-9-21(19)27(30)33-24(20)15-18/h2-4,6-7,10-15,26H,5,8-9H2,1H3

InChI Key

KQCMJONRVBMLTH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(C2=CC=CC=C2)OC3=CC4=C(C=C3)C5=C(CCC5)C(=O)O4)F

Origin of Product

United States

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